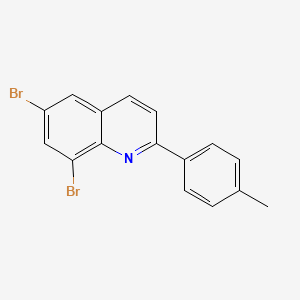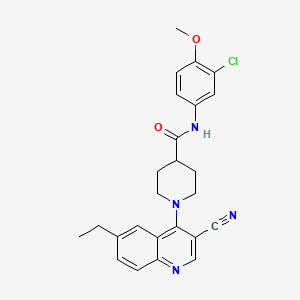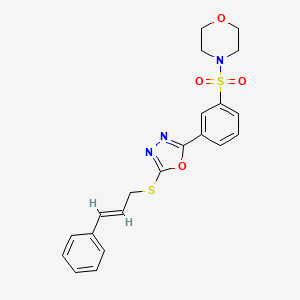![molecular formula C17H12ClNO2 B2545683 1-[1-(4-chlorobenzoyl)-1H-indol-3-yl]-1-ethanone CAS No. 336188-01-3](/img/structure/B2545683.png)
1-[1-(4-chlorobenzoyl)-1H-indol-3-yl]-1-ethanone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions and the use of catalysts to improve yields and selectivity. In the case of pyrrole derivatives, a one-pot four-component coupling reaction can be utilized, as demonstrated in the synthesis of a penta-substituted pyrrole derivative. This particular synthesis was catalyzed by natural hydroxyapatite and resulted in a compound with potential applications as a corrosion inhibitor . Similarly, the preparation of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one was achieved through a nucleophilic substitution reaction, optimized to afford high yields suitable for industrial application .
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their properties and potential applications. Single-crystal X-ray diffraction (XRD) is a powerful technique for unambiguously determining the structure of crystalline materials. For instance, the crystal structure of an ortho-hydroxy aromatic ketone was confirmed using XRD, revealing a unique hydrogen-bonded crystal structure stabilized by intramolecular interactions and π-π stacking . The structure of the synthesized pyrrole derivative was also confirmed by XRD, complemented by spectroscopic techniques and theoretical studies .
Chemical Reactions Analysis
The reactivity of a compound is influenced by its molecular structure, particularly the distribution of electron density across different functional groups. Density functional theory (DFT) calculations can predict the spectral and geometrical data of compounds, providing insights into their reactivity. For example, the pyrrole derivative's electrochemical study indicated its potential as a corrosion inhibitor by blocking active sites on a steel surface . The molecular docking study of a pyrazole derivative suggested inhibitory activity against kinesin spindle protein due to the formation of a stable complex .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds, such as melting points, elemental composition, and spectral data, are characterized using various physicochemical techniques. These properties are essential for identifying and confirming the purity of synthesized compounds. The ortho-hydroxy aromatic ketone's properties were thoroughly characterized, and its molecular structure and bond parameters were theoretically studied using DFT, providing a comprehensive understanding of the compound . The pyrrole derivative's closest contacts between active atoms were obtained through Hirshfeld surface analysis, which is useful for understanding intermolecular interactions .
Wissenschaftliche Forschungsanwendungen
Synthesis and Classification of Indoles
1-[1-(4-chlorobenzoyl)-1H-indol-3-yl]-1-ethanone falls within the broader category of indole derivatives, compounds that have significant importance in organic chemistry and pharmacology due to their diverse biological activities. Indole synthesis has been a central theme in organic chemistry, with numerous methods developed for its synthesis, reflecting its importance across various fields. Taber and Tirunahari (2011) presented a comprehensive review on indole synthesis, proposing a classification for all indole syntheses. This framework aids in understanding the synthetic strategies for indoles, highlighting the compound's relevance in chemical synthesis and potential applications in developing pharmacologically active molecules (Taber & Tirunahari, 2011).
Antioxidant Properties of Chromones
Chromones, chemically related to the indole structure by their capacity to scavenge free radicals, demonstrate significant antioxidant properties, which can be foundational for the pharmacological activities of this compound. Yadav et al. (2014) reviewed the antioxidant potential of chromones, suggesting that compounds with a chromone backbone could play a vital role in developing new antioxidant agents. The review underscores the potential of such structures in mitigating oxidative stress, which is a key factor in various diseases (Yadav et al., 2014).
Hepatic Protection Roles of Indoles
Indoles and their derivatives, including compounds like this compound, have been shown to exhibit multiple protective roles in chronic liver diseases. Wang et al. (2016) highlighted the protective effects of indole-3-carbinol and its derivatives on liver injuries, emphasizing their anti-fibrosis, anti-tumor, antioxidant, and immunomodulatory effects. This review suggests that indole derivatives could be promising candidates for developing therapies for various liver conditions, showcasing the pharmacological relevance of indole-based structures in hepatic protection (Wang et al., 2016).
Environmental and Biological Impacts of Organic Pollutants
Understanding the environmental persistence and biological effects of organic pollutants, including chlorinated compounds and derivatives similar to this compound, is crucial for assessing their ecological and health impacts. Husain and Husain (2007) reviewed the use of redox mediators in treating organic pollutants, highlighting the potential environmental risks and the need for effective remediation strategies. This review points to the importance of research on the degradation, environmental persistence, and toxicological profiles of indole derivatives and related compounds (Husain & Husain, 2007).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[1-(4-chlorobenzoyl)indol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-11(20)15-10-19(16-5-3-2-4-14(15)16)17(21)12-6-8-13(18)9-7-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBMIVMWVLXGLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201324011 | |
| Record name | 1-[1-(4-chlorobenzoyl)indol-3-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201324011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666575 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
336188-01-3 | |
| Record name | 1-[1-(4-chlorobenzoyl)indol-3-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201324011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea](/img/structure/B2545603.png)

![N-(2,4-dimethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2545605.png)
![8-chloro-2-(2-(methylthio)nicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2545607.png)
![4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2545608.png)
![3,9-Dimethyl-1-(2-piperidin-1-ylethyl)-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2545612.png)
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2545614.png)
![5-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2545615.png)


![8-(3,5-Dimethylphenyl)-1-methyl-3-pentyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/no-structure.png)
